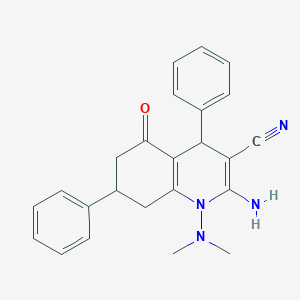
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has gained attention as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This binding prevents the activation of the pathway and subsequently reduces the production of pro-inflammatory cytokines and chemokines. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory and autoimmune disorders. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis and inhibits cell proliferation, which can lead to the suppression of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for the IKKβ kinase subunit, which makes it a potent inhibitor of the NF-κB signaling pathway. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential synergistic effects of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
Synthesemethoden
The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 2-amino-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-5-carbonitrile with dimethylformamide dimethyl acetal, followed by the reaction with sodium hydride and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Produktname |
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
Molekularformel |
C24H24N4O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-27(2)28-20-13-18(16-9-5-3-6-10-16)14-21(29)23(20)22(19(15-25)24(28)26)17-11-7-4-8-12-17/h3-12,18,22H,13-14,26H2,1-2H3 |
InChI-Schlüssel |
NSDNWJXIHBOPHZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)



![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303711.png)
![2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B303712.png)
![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)

